molecular formula C8H10N2O B13089954 6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one

6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one

Cat. No.: B13089954
M. Wt: 150.18 g/mol
InChI Key: SLWHTKMBPDPVBL-UHFFFAOYSA-N
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Description

6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of cyclopenta-pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one can be achieved through various synthetic routes. One common method involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method involves the reaction of cyclopentanone, malononitrile, and elemental sulfur under microwave irradiation conditions in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under mild to moderate conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, dihydropyrimidines, and oxo derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of tumor growth in cancer cells or the prevention of corrosion in metals .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Methyl-6,7-dihydro-3H-cyclopenta[D]pyrimidin-4(5H)-one include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of a methyl group at the 6-position. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

6-methyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

InChI

InChI=1S/C8H10N2O/c1-5-2-6-7(3-5)9-4-10-8(6)11/h4-5H,2-3H2,1H3,(H,9,10,11)

InChI Key

SLWHTKMBPDPVBL-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1)N=CNC2=O

Origin of Product

United States

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